EMD527040

αvβ6 integrin fibrosis selectivity

Select this exact αvβ6 antagonist for BDL fibrosis studies. Validated to reduce collagen 40-50% and upregulate MMP-8. Distinct selectivity over αvβ3/αvβ5 (>9.5 μM) ensures accurate target interpretation. Cost-effective small-molecule alternative to monoclonal antibody P1F6 for chronic in vivo protocols.

Molecular Formula C29H32Cl2N4O5
Molecular Weight 587.5 g/mol
Cat. No. B10854312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD527040
Molecular FormulaC29H32Cl2N4O5
Molecular Weight587.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3
InChIInChI=1S/C29H32Cl2N4O5/c30-22-14-21(15-23(31)16-22)24(17-28(37)38)35-29(39)25(19-40-18-20-8-2-1-3-9-20)34-27(36)11-5-7-13-33-26-10-4-6-12-32-26/h1-4,6,8-10,12,14-16,24-25H,5,7,11,13,17-19H2,(H,32,33)(H,34,36)(H,35,39)(H,37,38)/t24?,25-/m0/s1
InChIKeyJHJAHOCSWUTJGR-BBMPLOMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMD527040 (3-(3,5-Dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid): Compound Class and Baseline Procurement Profile


3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid, widely referenced by the code designation EMD527040 (CAS 851333-14-7), is a non-peptidic small-molecule antagonist targeting the αvβ6 integrin [1]. It belongs to a class of phenylpropionic acid-derived integrin inhibitors that exhibit antifibrotic activity and is utilized in preclinical research settings focused on fibrotic disease modeling, particularly liver fibrosis and certain carcinoma contexts [2]. The compound's molecular formula is C29H32Cl2N4O5 with a molecular weight of approximately 587.49 g/mol [3].

Why In-Class Integrin Antagonists Cannot Substitute for EMD527040 in Targeted αvβ6 Research


The class of αv integrin antagonists encompasses molecules with widely divergent selectivity profiles, making generic substitution a critical risk factor in experimental design. While multiple compounds share the αvβ6 target, they often exhibit significantly different off-target activity against related αvβ3, αvβ5, or αvβ8 integrins [1]. This variability directly impacts the interpretation of in vivo fibrosis models, where αvβ1 antagonism has been associated with weight loss and epithelial disruption [2]. Furthermore, structural analogs with minor modifications to the phenylalanine or pyridine moieties show orders-of-magnitude shifts in potency [3], underscoring that procurement decisions must be guided by the specific selectivity and in vivo efficacy data attached to the exact molecular entity rather than class-level assumptions.

EMD527040 (3-(3,5-Dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid): Quantitative Differentiation Evidence for Scientific Procurement


Selectivity Profile of EMD527040: Differentiating αvβ6 Potency from αvβ3 and αvβ5 Off-Targets

EMD527040 demonstrates high selectivity for the αvβ6 integrin over the closely related αvβ3 and αvβ5 integrins in a competitive binding assay against fibronectin. This selectivity distinguishes it from other αv antagonists that exhibit broader integrin binding profiles. The compound inhibits recombinant αvβ6 binding to fibronectin with an IC50 of 6 nM, whereas inhibition of αvβ3 and αvβ5 integrins requires concentrations greater than 9.5 μM [1]. This represents a greater than 1,500-fold selectivity window for αvβ6 over αvβ3/αvβ5 [1].

αvβ6 integrin fibrosis selectivity

Functional Potency of EMD52740 in Cellular αvβ6 Adhesion Models Compared to Binding Affinity

While the primary binding assay establishes target engagement, the functional consequence of αvβ6 inhibition in a cellular context is measured by blocking cell attachment to fibronectin. EMD527040 inhibits the attachment of SW480 colon carcinoma cells (which express αvβ6) to fibronectin with an IC50 of 1.6 μM [1]. This value, while higher than the purified protein binding IC50, reflects the compound's functional potency in a physiologically relevant cellular environment that includes membrane-presented integrins and endogenous ligand presentation [1].

αvβ6 integrin cell adhesion functional assay

In Vivo Antifibrotic Efficacy of EMD527040 in a Rodent Biliary Fibrosis Model

In a rat model of biliary fibrosis induced by bile duct ligation (BDL), administration of EMD527040 demonstrated significant attenuation of peribiliary collagen deposition. Treatment with EMD527040 resulted in a 40%–50% reduction in collagen deposition around proliferating bile ductules compared to vehicle-treated BDL control animals [1]. This reduction was accompanied by downregulation of fibrogenic gene expression (e.g., procollagen α1(I), TGF-β2) and upregulation of fibrolytic genes (e.g., MMP-8) [1].

biliary fibrosis in vivo efficacy collagen deposition

Comparative In Vivo Efficacy of EMD527040 versus αvβ6 Blocking Antibody P1F6

In the same bile duct ligation (BDL) rat model of biliary fibrosis, the antifibrotic effects of EMD527040 were benchmarked against those of P1F6, a well-characterized αvβ6 blocking monoclonal antibody. Both EMD527040 and P1F6 achieved comparable reductions in peribiliary collagen deposition (40%–50% reduction versus vehicle control) and produced similar improvements in liver architecture and function, including reduced serum alkaline phosphatase and bilirubin levels [1].

αvβ6 inhibition antibody comparator biliary fibrosis

Physicochemical Advantages of EMD527040 as a Non-Peptidic Small Molecule versus Peptidomimetic αvβ6 Antagonists

EMD527040 is characterized as a non-peptidic small-molecule antagonist of αvβ6 [1], distinguishing it structurally and pharmacokinetically from peptidomimetic αvβ6 inhibitors and from cyclic RGD peptides that target multiple αv integrins. While direct PK data for EMD527040 are limited in the primary literature, the non-peptidic scaffold is associated with reduced susceptibility to proteolytic degradation, enhanced metabolic stability, and improved oral bioavailability potential relative to peptide-based αv integrin antagonists [2]. This class-level distinction is critical for researchers requiring sustained systemic exposure in chronic in vivo fibrosis models.

small molecule non-peptidic drug-like properties

Transcriptomic Evidence of Fibrotic Pathway Modulation by EMD527040 in Biliary Fibrosis

In the BDL rat model of biliary fibrosis, EMD527040 treatment produced coordinated transcriptional changes consistent with fibrosis reversal. Quantitative gene expression analysis revealed significant downregulation of profibrotic markers including procollagen α1(I) and TGF-β2, coupled with upregulation of the fibrolytic matrix metalloproteinase MMP-8 [1]. In contrast, the control integrin antagonist SC-68448, a pan-αv inhibitor, was reported to cause weight loss in the same BDL model and exhibited a different efficacy and toxicity profile [2].

transcriptomics fibrolytic genes gene expression

High-Confidence Application Scenarios for EMD527040 (3-(3,5-Dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid) Based on Quantitative Evidence


Preclinical Rodent Models of Biliary Fibrosis and Cholestatic Liver Injury

EMD527040 is directly validated in the rat bile duct ligation (BDL) model of biliary fibrosis, where it reduces peribiliary collagen deposition by 40%–50%, improves liver biochemical parameters, and induces transcriptional reprogramming toward fibrosis resolution [1]. This model is ideal for studies investigating the role of αvβ6-mediated TGF-β activation in cholangiocyte-driven fibrogenesis and for evaluating combination strategies with existing antifibrotic agents.

αvβ6-Dependent Cell Adhesion and Migration Assays in Colon Carcinoma and Epithelial Cell Lines

Given its functional IC50 of 1.6 μM in blocking SW480 colon carcinoma cell adhesion to fibronectin [1], EMD527040 is suitable for in vitro studies requiring specific blockade of αvβ6-mediated cell attachment and migration. This includes assays using αvβ6-expressing epithelial and carcinoma cell lines where discrimination from αvβ3- and αvβ5-mediated adhesion (IC50 > 9.5 μM) is essential for target-specific interpretation.

Small-Molecule Alternative to αvβ6 Blocking Antibodies in Long-Term In Vivo Studies

EMD527040 achieves antifibrotic efficacy in the BDL model equivalent to that of the αvβ6 blocking monoclonal antibody P1F6 [1]. This positions EMD527040 as a cost-effective, small-molecule alternative for chronic in vivo studies where repeated antibody administration is impractical, immunogenic, or cost-prohibitive. Researchers can expect comparable target engagement and functional outcomes without the logistical constraints of biologic reagents.

Profibrotic and Fibrolytic Gene Expression Profiling in Fibrotic Liver Tissue

Transcriptomic evidence demonstrates that EMD527040 downregulates procollagen α1(I) and TGF-β2 while upregulating MMP-8 expression in fibrotic liver tissue [1]. This makes the compound a valuable tool for studies aimed at dissecting the transcriptional networks downstream of αvβ6 integrin signaling, particularly those governing the balance between matrix deposition and matrix degradation in chronic liver disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD527040

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.